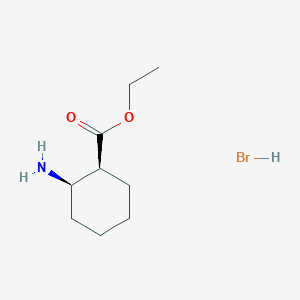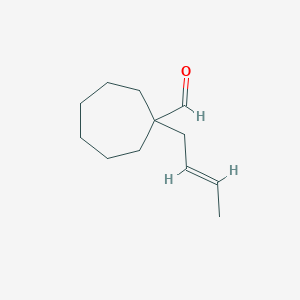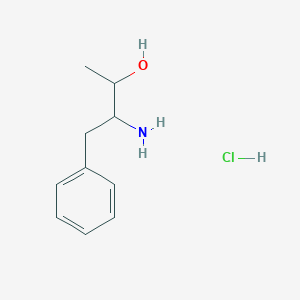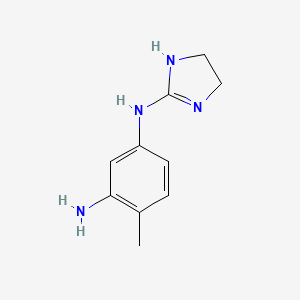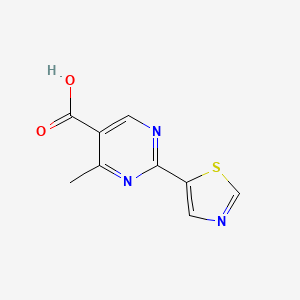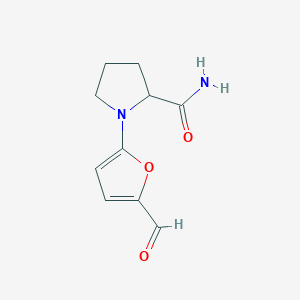
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a furan ring substituted with a formyl group at the 5-position and a pyrrolidine ring substituted with a carboxamide group at the 2-position. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formylation: The formyl group can be introduced at the 5-position of the furan ring using Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or through the reduction of pyrrole derivatives.
Amidation: The carboxamide group can be introduced at the 2-position of the pyrrolidine ring through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(5-Carboxyfuran-2-yl)pyrrolidine-2-carboxamide.
Reduction: 1-(5-Hydroxymethylfuran-2-yl)pyrrolidine-2-carboxamide.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the furan ring.
科学研究应用
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxylhydrazide: Similar structure but with a hydrazide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
1-(5-formylfuran-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c11-10(14)8-2-1-5-12(8)9-4-3-7(6-13)15-9/h3-4,6,8H,1-2,5H2,(H2,11,14) |
InChI 键 |
AMDIXSRLHFMRKC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=CC=C(O2)C=O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
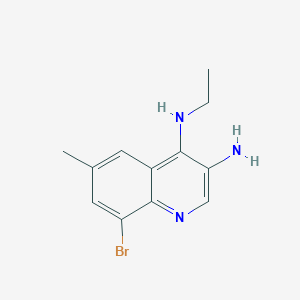
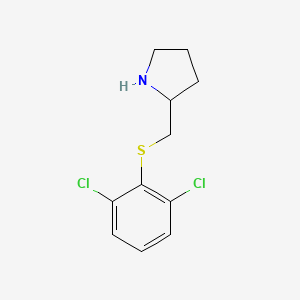
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
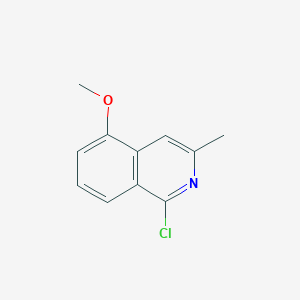
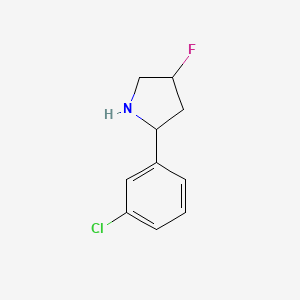
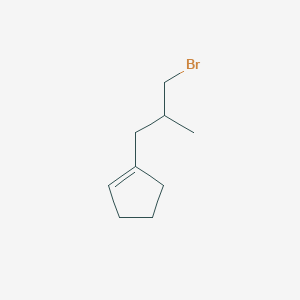
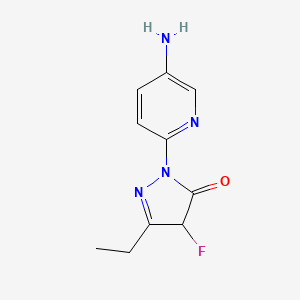
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
